Crosslinking Efficiency: MTS-8-MTS Outperforms Alternative Reagents in Actin-ABD1 Complex Formation
In a head-to-head comparison of crosslinking reagents for preparing an ABD1/F-actin complex suitable for cryo-EM, MTS-8-MTS demonstrated superior performance relative to both ortho-phenylenedimaleimide (oPDM) and para-phenylenedimaleimide (pPDM). The crosslinking of MTS-8-MTS-activated actin with the RD-ABD1 construct was described as 'the most efficient as compared to other tested reagents/combinations' [1]. This superior efficiency directly enabled the collection of a high-resolution cryo-EM dataset, establishing MTS-8-MTS as the reagent of choice for stabilizing specific, low-abundance protein complexes for structural analysis.
| Evidence Dimension | Crosslinking efficiency for RD-ABD1/F-actin complex formation |
|---|---|
| Target Compound Data | Most efficient crosslinking observed; sample subjected to cryo-EM reconstruction |
| Comparator Or Baseline | oPDM and pPDM crosslinkers |
| Quantified Difference | Qualitative superiority in gel-based assay; enabled successful cryo-EM structure determination |
| Conditions | Recombinant human β-actin (K50C, C374A) and RD-ABD1PLS3 single-cysteine mutants; 2.5 μM actin with 10‑fold molar excess RD-ABD1; crosslinking analyzed by 9% SDS-PAGE |
Why This Matters
Procurement of MTS-8-MTS is justified when experimental success requires a crosslinker with proven, superior efficiency for stabilizing transient or low-affinity protein-protein interactions in structural biology workflows.
- [1] Mei, L., Reynolds, M. J., Garbett, D., Gong, R., Meyer, T., & Alushin, G. M. (2022). Allosteric Regulation Controls Actin-bundling Properties of Human Plastins. Nature Structural & Molecular Biology, 29, 519–528. View Source
